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molecular formula C12H11ClN2 B8289182 [4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine

[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine

Cat. No. B8289182
M. Wt: 218.68 g/mol
InChI Key: PKESAGRHDWZBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297375B1

Procedure details

A solution of 14.9 g (72.8 mmol) 4-(2-chloro-phenyl)-pyridin-3-ylamine in 80 ml trimethyl orthoformate and 5 drops trifluoroacetic acid was heated for 2.5 h at 130° C. The reaction mixture was evaporated and dried in vacuo for 30 min. The residual oil was dissolved in 130 ml tetrahydrofuran and 220 ml (220 mmol) of 1 M borane-tetrahydrofuran complex were added dropwise under ice cooling. After stirring overnight at room temperature, the reaction mixture was evaporated, cooled to 0° C. and 130 ml 5 N hydrochloric acid solution in ethanol were added carefully. The solution was refluxed for 1 h, cooled to room temperature again and crushed ice was added. The aqueous phase was washed with three 100 ml portions diethyl ether and the organic layers were extracted with 100 ml 1 N hydrochloric acid solution. The combined aqueous layers were adjusted to pH 8-9 by addition of concentrated sodium hydroxide solution and were extracted with three 500 ml portions ethyl acetate. The combined organic extracts were dried (magnesium sulfate), evaporated and the solid residue was recrystallized from hexane/ethyl acetate to give 12.3 g (77%) of the title compound as white crystals.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH2:14].[CH:15](OC)(OC)OC>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[NH:14][CH3:15]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=C(C=NC=C1)N
Name
Quantity
80 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in 130 ml tetrahydrofuran
ADDITION
Type
ADDITION
Details
220 ml (220 mmol) of 1 M borane-tetrahydrofuran complex were added dropwise under ice cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
130 ml 5 N hydrochloric acid solution in ethanol were added carefully
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature again
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous phase was washed with three 100 ml portions diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic layers were extracted with 100 ml 1 N hydrochloric acid solution
ADDITION
Type
ADDITION
Details
The combined aqueous layers were adjusted to pH 8-9 by addition of concentrated sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
were extracted with three 500 ml portions ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=C(C=NC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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